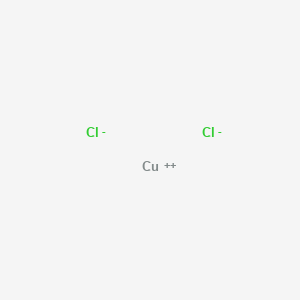
Cupricchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric chloride, also known as copper(II) chloride, is an inorganic compound composed of copper and chlorine. It is a white, crystalline solid that is highly soluble in water and alcohol. As a strong oxidizing agent, cupric chloride is widely used in laboratory experiments and industrial processes. It is also used in the manufacture of pigments, dyes, and catalysts.
Scientific Research Applications
Nanomaterials and Materials Engineering : Cupric chloride is used as a precursor in the preparation of CuO nanoparticles via the nonorganic sol-gel technique. These nanoparticles have applications in fields like materials engineering and environmental science due to their unique physical and chemical properties (Jabur & Ahmed, 2020).
Organometallic Chemistry : It acts as a reagent in organometallic chemistry, particularly in the removal of the Fe(CO)3 group from tricarbonylcyclohexadieneiron complexes (Thompson, 1976).
Micellar Chemistry : In micellar chemistry, cupric chloride enhances solubilization of water into specific micelles, affecting the properties of these micellar systems (KondoHiroki et al., 1980).
Environmental Applications : Cupric and chloride ions in impregnated activated carbon play roles in mercury removal, showing efficiency in mercury oxidation and adsorption (Chen et al., 2018).
Catalysis : Cupric chloride dihydrate acts as a catalyst in the synthesis of various substituted 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli condensation (Gohain et al., 2004).
Sulfur Production : In the removal of H2S, cupric chloride solution is used, producing CuS deposition and enabling sulfur production with high efficiency (Zhang & Tong, 2006).
Electrochemistry : Cupric chloride solutions are studied for their redox potential characteristics, impacting electrochemical processes (Lundström et al., 2009).
Mining and Metallurgy : It is used in the leaching of metals, such as gold and chalcopyrite, offering alternatives to traditional cyanide-based leaching (Wilson & Fisher, 1981); (Lampinen et al., 2017).
Wastewater Treatment : In the treatment of wastewater, particularly from etching processes, cupric chloride is concentrated and reused through ion exchange membrane electrodialysis (Deming et al., 1987).
Mechanism of Action
Target of Action
Copper dichloride has been identified as a potential agent for PET imaging and radionuclide therapy targeting the human copper transporter 1 . This transporter is overexpressed in a variety of cancer cells . In addition, copper dichloride has been used in the development of hybrid metallodrugs for the treatment of estrogen receptor-positive (ER+) luminal A breast cancer .
Mode of Action
Copper dichloride acts as a protective agent, inhibiting fungal spores and pathogens from entering the host tissues . It exhibits multi-site activity . In the context of cancer therapy, copper dichloride complexes have shown remarkable activity against ER+ human glioblastoma and breast carcinomas .
Biochemical Pathways
Copper is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . These proteins impact autophagosome formation, cell proliferation, and metabolism . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .
Pharmacokinetics
It is known that copper dichloride is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of copper dichloride’s action is multifaceted. In the context of cancer therapy, it has been shown to induce apoptosis and exhibit antioxidant activity . Moreover, it has been found to be moderately toxic to fish, algae, earthworms, and honeybees, and via the oral route to mammals .
Action Environment
The action of copper dichloride can be influenced by environmental factors. For instance, its solubility in water suggests that its action, efficacy, and stability could be affected by the hydration state of the environment
Safety and Hazards
Future Directions
Cupric Chloride is a transition metal found in a variety of supplements and vitamins, including intravenous solutions for total parenteral nutrition (TPN) . It is also used as a supplement to intravenous solutions given for total parenteral nutrition (TPN) . The future directions of Cupric Chloride could be in the development of more efficient and safer methods for its synthesis and use, as well as in the exploration of new applications in various fields.
Biochemical Analysis
Biochemical Properties
Copper dichloride participates in a wide range of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . The nature of these interactions often involves the donation or acceptance of electrons, given copper dichloride’s redox properties .
Cellular Effects
Copper dichloride influences cell function in several ways. It has been identified as a potential agent for PET imaging and radionuclide therapy targeting the human copper transporter 1, which is overexpressed in a variety of cancer cells . It can also generate free radicals and increase oxidative stress when present in excess, leading to potential cellular damage .
Molecular Mechanism
The molecular mechanism of copper dichloride involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, copper dichloride can directly catalyze the oxidation of metabolic molecules in mitochondria, driving metabolic and epigenetic programming that underlies immune-cell activation .
Temporal Effects in Laboratory Settings
The effects of copper dichloride can change over time in laboratory settings. For example, in a study of soil copper pollution, temporal changes in microbial metatranscriptomes were observed with increasing copper levels
Dosage Effects in Animal Models
The effects of copper dichloride can vary with different dosages in animal models. For instance, in a study involving healthy volunteers, the highest uptake of copper dichloride was observed in the liver, followed by the lower and upper large intestine walls, and pancreas . The critical organ was the liver, with mean absorbed doses varying between men and women .
Metabolic Pathways
Copper dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, copper dichloride can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .
Transport and Distribution
Copper dichloride is transported and distributed within cells and tissues through specific transporters. For instance, mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .
Subcellular Localization
Copper dichloride localizes within specific compartments or organelles within the cell. For instance, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . The subcellular localization of copper dichloride can affect its activity or function .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cupric chloride involves the reaction between copper metal and hydrochloric acid. The reaction is exothermic and produces hydrogen gas. The resulting Cupric chloride can be isolated by evaporating the solvent.", "Starting Materials": [ "Copper metal", "Hydrochloric acid" ], "Reaction": [ "Add copper metal to hydrochloric acid in a reaction vessel", "Heat the reaction mixture to initiate the reaction", "Observe the evolution of hydrogen gas", "Allow the reaction to proceed until completion", "Isolate the Cupric chloride by evaporating the solvent" ] } | |
CAS RN |
7447-39-4 |
Molecular Formula |
Cl2Cu CuCl2 |
Molecular Weight |
134.45 g/mol |
IUPAC Name |
dichlorocopper |
InChI |
InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |
InChI Key |
ORTQZVOHEJQUHG-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Cu+2] |
Canonical SMILES |
Cl[Cu]Cl |
boiling_point |
993 °C DECOMP TO CUPROUS CHLORIDE |
Color/Form |
Yellow to brown, microcrystalline powder Yellow-brown, monoclinic crystals |
density |
2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
630 °C (extrapolated) |
Other CAS RN |
7447-39-4 1344-67-8 |
physical_description |
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |
shelf_life |
Forms dihydrate in moist air. |
solubility |
Soluble in acetone. SOL IN HOT SULFURIC ACID. 70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C 53 g/100 cc alcohol @ 15 °C 68 g/100 cc methanol @ 15 °C 73 parts/100 parts water @ 20 °C |
synonyms |
copper(II) chloride CuCl2 cupric chloride cupric chloride anhydrous cupric chloride dihydrate cupric chloride eriochalcite (CuCl2.2H2O) cupric chloride, 64Cu-labeled cpd cupric chloride, dihydrate 2H-labeled cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)
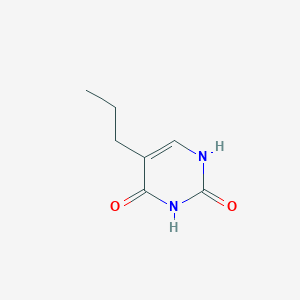

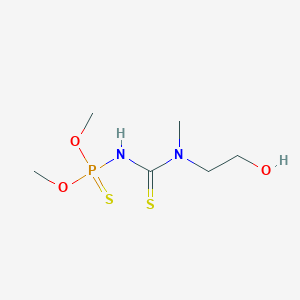
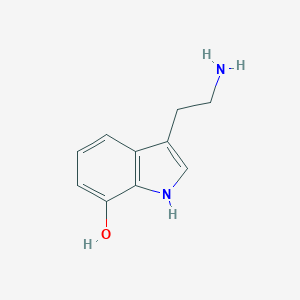

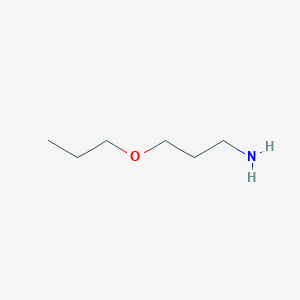
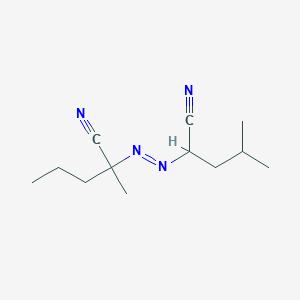
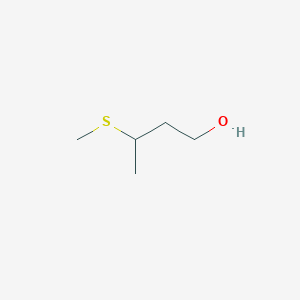
![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)
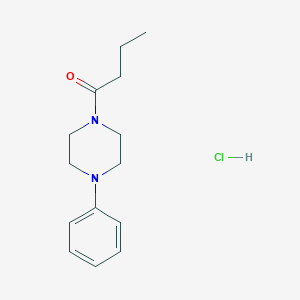

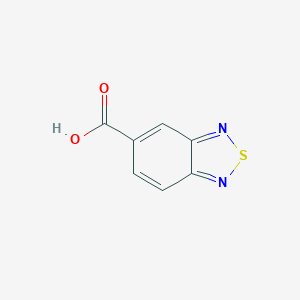
![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)